Dimethyl cyclopentene-1,2-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl cyclopentene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZHQDSHYGXSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315063 | |
| Record name | Dimethyl cyclopent-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-79-1 | |
| Record name | NSC291646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl cyclopent-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of Dimethyl Cyclopentene 1,2 Dicarboxylate
Reactions of the Ester Functionalities
The two methyl ester groups in dimethyl cyclopentene-1,2-dicarboxylate are the primary sites for nucleophilic attack and reduction. Their reactivity is typical of dicarboxylates, with the potential for both mono- and di-substitution or reduction, depending on the reaction conditions and stoichiometry of the reagents.
Hydrolysis Mechanisms
The hydrolysis of this compound to its corresponding dicarboxylic acid, cyclopentene-1,2-dicarboxylic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis through a series of protonation and nucleophilic attack steps. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol (B129727) and the formation of the carboxylic acid. This process must occur for both ester groups to yield the final dicarboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. This addition-elimination process results in the formation of a carboxylate salt and methanol. The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. Acidification of the reaction mixture in a subsequent step is necessary to protonate the dicarboxylate salt and obtain the final cyclopentene-1,2-dicarboxylic acid.
Transesterification Studies
Transesterification is a crucial reaction for modifying the ester groups of this compound, allowing for the introduction of different alkyl or aryl groups. This process involves the reaction of the diester with an alcohol in the presence of a catalyst.
The choice of catalyst is critical and can be either acidic or basic. Heterogeneous basic catalysts, such as mixed metal oxides (e.g., Al-Mg hydrotalcites) and alkali metal carbonates, have been shown to be effective in the transesterification of other dimethyl esters like dimethyl terephthalate (B1205515). researchgate.net These catalysts offer advantages in terms of separation and reusability. The reaction mechanism generally involves the activation of the alcohol by the catalyst to form an alkoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
A study on the transesterification of dimethyl carbonate with 1,2-propanediol catalyzed by carbonate phosphonium (B103445) salts demonstrated the formation of both cyclic and linear products. researchgate.net Similar reactivity could be anticipated for this compound, potentially leading to the formation of new polyesters or macrocycles. The transesterification of palm oil with dimethyl carbonate has also been studied using potassium hydroxide as a heterogeneous catalyst, achieving high yields of fatty acid methyl esters. nih.gov This suggests that simple and effective catalysts can be employed for the transesterification of this compound.
Table 1: Catalyst Systems for Transesterification of Dimethyl Esters
| Catalyst System | Substrate | Product | Yield | Reference |
| Calcined Al-Mg hydrotalcites | Dimethyl terephthalate and Ethylene (B1197577) glycol | Poly(ethylene terephthalate) | High | researchgate.net |
| Carbonate phosphonium salts | Dimethyl carbonate and 1,2-propanediol | Cyclic and linear carbonates | - | researchgate.net |
| Potassium hydroxide (heterogeneous) | Palm oil and Dimethyl carbonate | Fatty acid methyl esters | 96.2% | nih.gov |
Nucleophilic Substitution Reactions at Ester Groups
The ester moieties of this compound can undergo nucleophilic substitution with a variety of nucleophiles other than water or alcohols. Common examples include reactions with amines (aminolysis) and organometallic reagents.
Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amides. This reaction typically requires heating and may be catalyzed by acids or bases. The product can be the mono-amide or the diamide, depending on the reaction conditions and the stoichiometry of the amine.
Reaction with Organometallic Reagents: While not a direct substitution, the reaction of esters with strong nucleophiles like Grignard reagents or organolithium compounds results in the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which then rapidly reacts with a second equivalent of the organometallic reagent.
Reduction Transformations of Ester Moieties
The ester groups of this compound can be reduced to primary alcohols using powerful reducing agents. byjus.com
Table 2: Reduction of Esters with Lithium Aluminum Hydride
| Starting Material | Product | Key Features | Reference |
| Ester | Primary Alcohol | Requires a strong reducing agent like LiAlH₄. masterorganicchemistry.com | byjus.commasterorganicchemistry.comyoutube.com |
| This compound | (Cyclopent-1-ene-1,2-diyl)dimethanol | Reduction of both ester groups to primary alcohols. | - |
Oxidation Reactions
The ester functionalities of this compound are generally resistant to oxidation under standard conditions. The carbon atom of the carbonyl group is already in a high oxidation state. Therefore, direct oxidation of the ester groups is not a typical transformation for this compound. Any oxidative reactions are more likely to occur at the cyclopentene (B43876) ring.
Reactivity of the Cyclopentene Moiety
The carbon-carbon double bond of the cyclopentene ring is a site of unsaturation and can undergo a variety of addition reactions. The presence of the two electron-withdrawing ester groups at the 1 and 2 positions significantly influences the electron density of the double bond, making it electron-deficient and thus affecting its reactivity, particularly towards electrophiles.
Reactions that can be expected at the cyclopentene moiety include:
Hydrogenation: The double bond can be catalytically hydrogenated to yield dimethyl cyclopentane-1,2-dicarboxylate. This reaction typically employs catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihalo-cyclopentane derivative.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, dimethyl 6-oxabicyclo[3.1.0]hexane-1,5-dicarboxylate.
Diels-Alder Reaction: The electron-deficient double bond of this compound makes it a potential dienophile in Diels-Alder reactions with electron-rich dienes. This would lead to the formation of bicyclic adducts.
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond, leading to the formation of a dicarbonyl compound.
The specific reactivity and the stereochemical outcome of these reactions would be influenced by the steric hindrance imposed by the two adjacent methyl ester groups.
Diels-Alder Cycloaddition Reactions and Regioselectivity
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.org In this context, this compound can act as a potent dienophile. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. chemistrysteps.com Generally, the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile. chemistrysteps.com The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerates the reaction. masterorganicchemistry.com
When unsymmetrical dienes are used, two regioisomeric products are possible. chemistrysteps.com The "ortho" and "para" products are typically favored in normal-demand Diels-Alder reactions. wikipedia.org The regiochemical outcome can be predicted by considering the resonance structures of the reactants to identify the most electron-rich and electron-deficient centers. chemistrysteps.comyoutube.com
Table 1: Regioselectivity in Diels-Alder Reactions
| Diene Substituent (at C1) | Dienophile Substituent (at C1) | Major Product |
|---|---|---|
| Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) | "Ortho" isomer |
Note: The table illustrates the general "ortho-para" rule for a normal electron-demand Diels-Alder reaction. The specific outcome with this compound would depend on the diene used.
1,3-Dipolar Cycloaddition Reactions and Stereochemical Control
1,3-Dipolar cycloadditions provide a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. wikipedia.org this compound can serve as a dipolarophile in these reactions. These cycloadditions are typically concerted, pericyclic reactions, leading to stereospecific outcomes where the stereochemistry of the dipolarophile is retained in the product. wikipedia.orgchesci.com
The regioselectivity of 1,3-dipolar cycloadditions is influenced by both electronic and steric factors. wikipedia.org Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. chesci.com Depending on the relative energies of the frontier orbitals, the reaction can be classified as Type I, II, or III. chesci.com For instance, the reaction of azides with alkynes to form triazoles often yields mixtures of regioisomers, although the use of a copper catalyst can lead to a single regioisomer in what is known as a "click reaction". youtube.com
Thermally induced [2+3] cycloadditions of certain monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate have been studied, where the stereochemistry of the resulting adducts was influenced by dipole-dipole interactions and secondary orbital interactions. researchgate.net In some instances, a thermal ring-opening of the cyclobutene (B1205218) preceded the cycloaddition. researchgate.net
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de While specific rearrangement reactions directly involving this compound are not extensively detailed in the provided context, general principles of rearrangement reactions are relevant. For example, the Baeyer-Villiger oxidation rearranges a ketone to an ester, and the Beckmann rearrangement converts an oxime to an amide. wiley-vch.de A recent study detailed the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of TaCl₅, leading to substituted tetrahydronaphthalenes through a novel reaction pathway. nih.govresearchgate.net
Catalytic Isomerization Processes
Catalytic isomerization can alter the structure of a molecule, and in the context of related compounds, substituent effects have been shown to influence the competition between thermal cracking and isomerization. For instance, the ratio of rate constants for thermal cracking versus isomerization of dimethyl cyclobutane-1,2-dicarboxylates is significantly affected by substitution. rsc.org While specific catalytic isomerization processes for this compound were not detailed, the principles of influencing reaction pathways through catalysis and substitution are broadly applicable in organic synthesis.
Stereochemical Aspects of Transformations
The stereochemical outcome of reactions involving this compound is a critical aspect, influencing the properties of the resulting molecules.
Diastereoselective and Enantioselective Transformations
Many reactions involving cyclic compounds can generate new stereocenters, leading to the possibility of diastereomers and enantiomers. Diastereoselective transformations favor the formation of one diastereomer over another. For instance, the protonation of chiral lactam enolates has been shown to be highly diastereoselective. researchgate.net
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess. An example is the organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones, which yielded chiral products with excellent diastereoselectivity and high enantioselectivity. rsc.org Similarly, a diastereo- and enantioselective synthesis of spirocyclopropylpyrazolones has been achieved with high diastereoselectivities and good enantiomeric excesses. researchgate.net
Influence of Substituent Effects on Stereoselectivity
Substituents on a reacting molecule can exert significant control over the stereochemical course of a reaction. These effects can be steric, where the size of the substituent hinders approach from a particular direction, or electronic, where the substituent alters the electronic distribution within the molecule.
In 1,3-dipolar cycloadditions, the diastereoselectivity is often a balance between attractive π-interactions and repulsive steric interactions, which can sometimes lead to poor selectivity. wikipedia.org However, in certain [2+3] cycloadditions, secondary orbital interactions between substituent groups, such as phenyl and ester groups, have been found to control the stereochemistry of the products. researchgate.net The stereochemistry of products can also be determined by the relative stability of the transition states and the final products, where less sterically hindered isomers are often favored. researchgate.net
Mechanistic Investigations of Reactions Involving Dimethyl Cyclopentene 1,2 Dicarboxylate
Transition State Analysis and Reaction Pathways
The specific reaction pathway that Dimethyl cyclopentene-1,2-dicarboxylate undertakes is highly dependent on the reagents and conditions employed. Mechanistic studies often involve computational and experimental approaches to analyze the transition states—the highest energy points along a reaction coordinate—that dictate the feasibility and stereochemical outcome of a reaction.
Catalytic Hydrogenation: One of the fundamental reactions of this compound is the catalytic hydrogenation of the double bond to yield dimethyl cyclopentane-1,2-dicarboxylate. This reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the cyclopentene (B43876) ring. The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the surface of a metal catalyst (e.g., Platinum, Palladium, or Nickel) libretexts.orgucla.edu. This co-adsorption facilitates the sequential transfer of two hydrogen atoms to the carbons of the double bond from the catalyst surface, leading to the formation of the cis-isomer of the product libretexts.org. The transition state involves the partial formation of C-H bonds and the breaking of the H-H bond and the alkene π-bond, all mediated by the catalyst surface. For 1,2-dimethylcyclopentene (B3386875), this results in cis-1,2-dimethylcyclopentane libretexts.org.
Diels-Alder Reaction: The electron-deficient double bond in this compound, due to the two ester groups, makes it an excellent dienophile in Diels-Alder reactions. This is a [4+2] cycloaddition reaction that occurs in a single, concerted step via a cyclic transition state wvu.edumasterorganicchemistry.com. When reacting with a conjugated diene like cyclopentadiene, a bicyclic product is formed wvu.edu. The transition state is characterized by the simultaneous (though not necessarily synchronous) formation of two new sigma bonds. The stereochemistry of the dienophile is retained in the product. In most cases, the reaction favors the formation of the endo product, an outcome rationalized by secondary orbital interactions in the transition state that provide additional stabilization wvu.edu.
Michael (Conjugate) Addition: As an α,β-unsaturated ester system, the compound is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles (Michael donors) wikipedia.orgmasterorganicchemistry.com. The reaction pathway involves the attack of a nucleophile, such as a stabilized enolate (e.g., from dimethyl malonate), at the β-carbon of the double bond nih.govchemistrysteps.com. This step is typically the rate-determining step. The mechanism proceeds through a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct wikipedia.orgmasterorganicchemistry.com. This pathway is favored by weaker, softer nucleophiles, whereas stronger, harder nucleophiles (like Grignard reagents) may favor direct 1,2-addition to the carbonyl group chemistrysteps.com.
Elucidation of Reaction Intermediates in Catalyzed Processes
In many reactions, particularly those that are not concerted, the pathway proceeds through one or more transient intermediates. The isolation or spectroscopic detection of these intermediates is key to confirming a proposed mechanism.
In Catalytic Hydrogenation, the true intermediates are species bound to the catalyst surface. The alkene is understood to form a π-complex with the metal, weakening the double bond and making it susceptible to attack. The hydrogen atoms are also bound to the metal surface as hydrides. These surface-bound species are the key reactive intermediates in the process libretexts.org.
In Asymmetric Michael Additions, catalyzed processes are used to control the stereochemistry of the product. For instance, in the analogous reaction of 2-cyclopenten-1-one with dimethyl malonate, a heterobimetallic catalyst like a Ga-Na-BINOL complex can be used nih.govresearchgate.net. The mechanism involves the formation of several coordinated intermediates. The catalyst acts as a Lewis acid to activate the Michael acceptor (the cyclopentene derivative) and as a Brønsted base to generate the nucleophilic enolate from the Michael donor (dimethyl malonate) researchgate.net. The chiral BINOL ligand ensures that these two activated species are held in a specific orientation within the catalyst's coordination sphere, leading to a highly enantioselective attack on one face of the ring. The key intermediate is this ternary complex of the catalyst, the enolate, and the activated alkene.
Role of Catalysis in Directing Reaction Mechanisms
Catalysts play a pivotal role in not only accelerating reactions but also in directing them toward specific products by opening up new, lower-energy reaction pathways or by controlling stereochemistry.
Control of Stereochemistry in Hydrogenation: The solid metal catalyst in catalytic hydrogenation is solely responsible for the observed syn-addition stereochemistry. By providing a surface to which both reactants are bound, the catalyst ensures that hydrogen delivery can only occur from one face of the double bond, thus directing the reaction to form the cis product exclusively libretexts.orgucla.edu. Without the catalyst, the reaction would require extremely high temperatures and pressures and would lack stereocontrol.
Enantioselective Catalysis: As seen in the asymmetric Michael addition, chiral catalysts are essential for producing enantiomerically enriched compounds. The Shibasaki Ga-Na-BINOL catalyst, for example, creates a chiral pocket that preferentially binds the 2-cyclopenten-1-one substrate in a specific conformation nih.govresearchgate.net. This geometric constraint forces the incoming nucleophile to attack from the less sterically hindered face, leading to the preferential formation of one enantiomer. This demonstrates the profound ability of a catalyst to direct the reaction mechanism through a specific, low-energy, and highly organized transition state.
| Reaction Type | Catalyst | Role of Catalyst | Observed Outcome | Reference |
|---|---|---|---|---|
| Hydrogenation | Pd/C, PtO2, Ni | Provides a surface for reaction, activates H2 and alkene. | Syn-addition of H2, formation of the cis-product. | libretexts.org |
| Asymmetric Michael Addition | Chiral Ga-Na-BINOL Complex | Acts as Lewis acid and Brønsted base; creates a chiral environment. | High enantioselectivity (e.g., 99% ee for the addition to 2-cyclopenten-1-one). | nih.govresearchgate.net |
| Epoxidation | Manganese Sulfate / Bicarbonate | Activates H2O2 for oxygen transfer. | Formation of cyclopentene oxide. | researchgate.net |
Kinetic Studies and Rate Determining Steps
Kinetic studies are fundamental to understanding reaction mechanisms by providing information about reaction rates, the influence of reactant concentrations, and temperature effects. This often leads to the identification of the rate-determining step (RDS)—the slowest step in the reaction sequence, which has the highest energy transition state.
Kinetic vs. Thermodynamic Control: For reactions that can yield multiple products, such as electrophilic additions to conjugated systems, the product distribution can be governed by either kinetic or thermodynamic control. This principle would apply to reactions of this compound where multiple pathways are possible.
Kinetic Control: At lower temperatures, reactions are typically irreversible. The dominant product is the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy. This is known as the kinetic product libretexts.orglibretexts.orgopenstax.org.
Thermodynamic Control: At higher temperatures, the reverse reactions become significant, and an equilibrium can be established between the products. Under these conditions, the major product will be the most stable one (lowest in Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product libretexts.orglibretexts.orgopenstax.org.
A classic example is the addition of HBr to 1,3-butadiene, where the product ratio is highly dependent on temperature. At 0 °C, the reaction is under kinetic control and the 1,2-adduct is the major product. At 40 °C, the reaction is under thermodynamic control and the more stable 1,4-adduct predominates libretexts.orglibretexts.org. Similar control over reaction pathways could be expected for this compound under appropriate conditions.
| Reaction Condition | Control Type | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
|---|---|---|---|---|---|
| 0 °C | Kinetic | 1,2-Adduct | 1,4-Adduct | 71:29 | libretexts.org |
| 40 °C | Thermodynamic | 1,4-Adduct | 1,2-Adduct | 85:15 | libretexts.org |
For a Michael addition involving this compound, the rate-determining step is generally the initial carbon-carbon bond-forming step where the nucleophile attacks the β-carbon. Kinetic studies would typically show the reaction rate to be dependent on the concentrations of both the substrate and the nucleophile, consistent with a bimolecular RDS.
Advanced Spectroscopic and Structural Elucidation of Dimethyl Cyclopentene 1,2 Dicarboxylate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of Dimethyl cyclopentene-1,2-dicarboxylate.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In this compound, the chemical shifts are influenced by the electron-withdrawing ester groups and the carbon-carbon double bond.
The expected ¹H NMR spectrum would show distinct signals for the methoxy (B1213986) protons, the allylic protons, and the protons on the carbon adjacent to the ester groups. The methoxy protons (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.7 ppm. The protons on the cyclopentene (B43876) ring will exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. The allylic protons, being adjacent to the double bond, would resonate at a characteristic downfield shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methoxy Protons (-OCH₃) | ~3.7 | Singlet |
| Allylic Protons | ~2.5 - 3.0 | Multiplet |
| Methine Protons (adjacent to ester) | ~3.0 - 3.5 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbons of the ester groups are highly deshielded and will appear significantly downfield, typically in the range of 170-175 ppm. The sp² hybridized carbons of the C=C double bond will resonate in the vinylic region, around 120-140 ppm. The sp³ hybridized carbons of the cyclopentene ring and the methoxy carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 170 - 175 |
| Vinylic Carbons (C=C) | 120 - 140 |
| Methoxy Carbon (-OCH₃) | ~52 |
| Allylic Carbon | 30 - 40 |
Two-Dimensional NMR Techniques for Connectivity
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the cyclopentene ring. For instance, cross-peaks would be observed between the allylic protons and the vinylic protons, as well as between the allylic protons and the methine protons adjacent to the ester groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the methoxy protons and the methoxy carbon, the vinylic protons and the vinylic carbons, and the ring protons with their respective attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the methoxy protons to the carbonyl carbon and from the ring protons to the carbonyl carbons and other carbons within the ring, which helps to piece together the entire molecular framework.
Variable Temperature (VT) NMR Studies for Conformational and Mechanistic Insights
Variable Temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in this compound, such as ring-puckering or restricted rotation around single bonds. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. researchgate.net These changes can be analyzed to determine thermodynamic and kinetic parameters for conformational interconversions. For instance, at low temperatures, the interconversion between different puckered conformations of the cyclopentene ring might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. chemicalbook.com
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically appearing around 1730-1750 cm⁻¹. Another characteristic absorption would be the C=C stretching vibration of the cyclopentene ring, which is expected in the range of 1640-1660 cm⁻¹. The C-O stretching vibrations of the ester groups would also be prominent, appearing as strong bands in the 1000-1300 cm⁻¹ region. C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration would likely show a strong signal in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1730 - 1750 | Strong |
| Alkene (C=C) | Stretch | 1640 - 1660 | Medium to Weak |
| Ester (C-O) | Stretch | 1000 - 1300 | Strong |
| Vinylic C-H | Stretch | 3010 - 3100 | Medium |
Mass Spectrometry (MS) in Reaction Monitoring and Identification
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns. chemicalbook.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion would likely involve the loss of a methoxy group (-OCH₃) to give a prominent [M-31]⁺ peak, or the loss of a methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak. Another characteristic fragmentation pathway would be the McLafferty rearrangement, if sterically feasible, leading to the elimination of a neutral molecule. The fragmentation pattern provides a unique fingerprint that can be used for identification and for monitoring the compound in reaction mixtures.
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecular conformation and the absolute stereochemistry of chiral centers. While a specific crystallographic analysis for this compound is not publicly available in surveyed crystallographic databases, examining the crystal structures of closely related analogs, such as the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, offers significant insights into the conformational behavior of the cyclopentane (B165970) ring system and the spatial disposition of its substituents. cdnsciencepub.comcdnsciencepub.com
Detailed research into the cis- and trans-isomers of 1-amino-1,2-cyclopentanedicarboxylic acid has revealed key structural features that are directly relevant to the study of this compound systems. The investigation of these isomers by X-ray diffraction has elucidated their molecular structures, confirming that both exist as zwitterions in the solid state. cdnsciencepub.com The analysis also highlighted distinct conformational preferences and intermolecular interactions for each isomer.
In the solid state, the cyclopentane ring of these derivatives is not planar. Instead, it adopts a puckered conformation to minimize steric strain. The crystallographic analysis of the 1-amino-1,2-cyclopentanedicarboxylic acid isomers showed that the five-membered ring adopts envelope conformations. cdnsciencepub.com Specifically, the cis-isomer and the minor component of the disordered cyclopentane ring in the trans-isomer were characterized as having C1-envelope conformations, albeit with some irregularities. The major component of the ring in the trans-isomer was found to have a C3-envelope conformation. cdnsciencepub.com These findings underscore the conformational flexibility of the cyclopentane moiety.
Furthermore, the study of these related diacid compounds revealed the presence of strong intermolecular hydrogen bonding, which plays a crucial role in the packing of the molecules within the crystal lattice. cdnsciencepub.com In the case of the cis-isomer, the molecules are interconnected by unusually strong hydrogen bonds. cdnsciencepub.comcdnsciencepub.com Such intermolecular forces would also be expected to influence the crystal packing of this compound, although the substitution of carboxylic acid groups with methyl esters would lead to different types of interactions (e.g., dipole-dipole interactions instead of strong hydrogen bonding).
The determination of absolute stereochemistry for a chiral molecule like a specific enantiomer of trans-dimethyl cyclopentene-1,2-dicarboxylate would typically be achieved through anomalous dispersion effects in the X-ray diffraction experiment, provided a suitable single crystal can be obtained.
The table below summarizes hypothetical crystallographic data that would be determined from an X-ray diffraction experiment on a suitable crystal of a this compound isomer, based on the type of information obtained for related structures.
Interactive Data Table: Representative Crystallographic Data for a Cyclopentene Dicarboxylate Derivative
| Parameter | Value | Description |
| Crystal System | Monoclinic | One of the seven crystal systems. |
| Space Group | P2₁/c | Describes the symmetry of the unit cell. |
| a (Å) | Value | Unit cell dimension along the a-axis. |
| b (Å) | Value | Unit cell dimension along the b-axis. |
| c (Å) | Value | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle of the unit cell. |
| β (°) | Value | Angle of the unit cell. |
| γ (°) | 90 | Angle of the unit cell. |
| Volume (ų) | Value | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calc) (g/cm³) | Value | The calculated density of the crystal. |
| R-factor (%) | Value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: The values in the table are placeholders and would be determined experimentally.
Theoretical and Computational Chemistry Approaches to Dimethyl Cyclopentene 1,2 Dicarboxylate Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic molecules. By approximating the electron density of a system, DFT can accurately predict the structures of reactants, transition states, and products, thereby elucidating reaction pathways and explaining observed selectivities.
Energetic Profiles of Reaction Pathways
DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the determination of the activation energies of different possible pathways, identifying the most likely mechanism. For instance, in reactions involving diesters, DFT can be used to compare the energetic feasibility of concerted versus stepwise mechanisms.
In the context of cycloaddition reactions, such as those involving dimethyl acetylenedicarboxylate (B1228247) (DMAD), a compound structurally related to dimethyl cyclopentene-1,2-dicarboxylate, DFT studies have been employed to analyze various reaction pathways. pku.edu.cn For example, the [8+2] cycloaddition reactions of dienylfurans and dienylisobenzofurans with DMAD were investigated, revealing different mechanisms depending on the reactant. pku.edu.cn The reaction with dienylfurans was found to be a stepwise process, while the reaction with dienylisobenzofurans proceeded through an initial [4+2] cycloaddition followed by a nih.govacs.org-vinyl shift. pku.edu.cn The calculated activation free energies for these pathways help to rationalize the observed product formation. pku.edu.cn
Table 1: Calculated Activation Free Energies for Competing Reaction Pathways
| Reactant System | Pathway | Activation Free Energy (kcal/mol) |
| Dienylisobenzofuran + DMAD | Stepwise [8+2] cycloaddition | 21.7 pku.edu.cn |
| Dienylisobenzofuran + DMAD | [4+2] cycloaddition followed by nih.govacs.org-vinyl shift | 16.6 pku.edu.cn |
This table illustrates how DFT calculations can quantify the energetic barriers of different reaction mechanisms, allowing for the prediction of the most favorable pathway.
Prediction of Regio- and Stereoselectivity
DFT is also a powerful tool for predicting the regio- and stereoselectivity of chemical reactions. By calculating the energies of the various possible transition states leading to different isomers, the preferred outcome can be determined. For example, in 1,3-dipolar cycloaddition reactions, DFT has been used to successfully predict the regioselectivity by comparing the activation barriers of the competing pathways. mdpi.commdpi.com
The analysis of frontier molecular orbitals (FMOs) within the DFT framework can provide a qualitative understanding of selectivity. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other governs the course of many reactions. In cycloaddition reactions, the relative energies and coefficients of these orbitals at the reacting centers can explain the observed regio- and stereochemical outcomes. pku.edu.cn
Molecular Electron Density Theory (MEDT) Applications in Cycloaddition Reactions
Molecular Electron Density Theory (MEDT) offers an alternative perspective to the FMO model for understanding chemical reactivity, particularly in cycloaddition reactions. MEDT focuses on the changes in electron density along the reaction coordinate to describe the formation of new chemical bonds.
In the study of [3+2] cycloaddition reactions, MEDT has been used to classify reactions based on the nature of the three-atom component (TAC). luisrdomingo.com This theory has been applied to reactions involving nitrones and electron-deficient ethylenes, providing insights into the zwitterionic nature of the transition states and the one-step mechanism of these reactions. luisrdomingo.comnih.gov The global electron density transfer at the transition state is a key parameter in MEDT for classifying the polar nature of a reaction. nih.gov Analysis of the molecular electrostatic potential of the transition state can also rationalize the observed stereoselectivity. nih.gov
Molecular Dynamics (MD) Simulations of Related Diester Systems
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes, solvent effects, and the stability of molecular assemblies.
While specific MD simulations for this compound were not found, studies on related systems, such as cyclic peptides and other cyclic organic compounds, demonstrate the utility of this approach. nih.govnih.gov For example, MD simulations have been used to investigate the stability of cyclic peptide dimers in different solvents and to understand the self-assembly of these molecules into nanotubes. nih.gov In another study, MD simulations were employed to assess the stabilizing effect of cyclic organic compounds on gas hydrates. nih.gov These examples highlight how MD simulations could be applied to study the conformational dynamics of this compound, its interactions with solvents, and its behavior in larger molecular systems. Combined DFT and MD simulation studies on cyclic oligomers have also proven effective in investigating geometrical, energetic, and material properties. researchgate.net
Applications of Dimethyl Cyclopentene 1,2 Dicarboxylate in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate and Reagent
The utility of dimethyl cyclopentene-1,2-dicarboxylate as a synthetic intermediate is primarily derived from the reactivity of its alkene and diester functionalities. The electron-withdrawing nature of the two carboxylate groups polarizes the carbon-carbon double bond, making it an electron-deficient system. This electronic property governs its reactivity, particularly in cycloaddition reactions where it can function as a dienophile smolecule.com.
The two dimethyl ester groups offer additional sites for chemical modification. These groups can undergo a range of classic ester transformations, such as hydrolysis to the corresponding dicarboxylic acid, reduction to diols, or amidation to diamides. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, further enhancing its versatility as a building block for more complex target molecules. Comparative studies with its diethyl counterpart, diethyl cyclopent-1-ene-1,2-dicarboxylate, are sometimes performed to fine-tune properties like solubility for specific synthetic applications smolecule.com.
Construction of Complex Polycyclic and Bicyclic Structures
A significant application of this compound is in the synthesis of fused ring systems, particularly bicyclic structures. Its strained five-membered ring and electron-deficient double bond make it a competent reactant in cycloaddition reactions, which are powerful methods for forming multiple carbon-carbon bonds in a single step to create cyclic structures.
One of the most well-documented applications is its use in photochemical [2+2] cycloadditions. Research has shown that the irradiation of this compound in the presence of ethylene (B1197577) leads to the formation of a bicyclo[3.2.0]heptane derivative researchgate.netresearchgate.netresearchgate.net. This reaction proceeds in high yield and involves the fusion of a new cyclobutane ring to the original cyclopentene (B43876) ring.
Reaction Table: Photochemical [2+2] Cycloaddition
| Reactant 1 | Reactant 2 | Condition | Product | Reference |
|---|
This photochemical method provides an efficient route to the bicyclo[3.2.0]heptane core structure, which is a motif found in a number of natural products and complex synthetic targets. The stereochemistry of the resulting bicyclic system can be influenced by the reaction conditions and the nature of the reactants, making it a valuable tool for stereocontrolled synthesis.
Precursor for Optically Active Compounds
The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, particularly for pharmaceutical applications. While the cyclopentane (B165970) ring is a common feature in many chiral molecules, and numerous asymmetric methods exist for its synthesis, the use of this compound as a direct precursor for optically active compounds is not widely documented in prominent research.
The synthesis of chiral scaffolds, such as those based on polyfunctional cyclobutane β-amino acids, is an area of active research, and these syntheses sometimes proceed through bicyclic intermediates that can be conceptually related to derivatives of this compound researchgate.net. However, specific methods such as asymmetric hydrogenation of the double bond or enzymatic resolution of the diester groups of this particular molecule to yield chiral, non-racemic products are not extensively reported. Therefore, while its structural framework is related to important chiral molecules, its role as a common starting material in asymmetric synthesis has yet to be fully established.
Use in Methodological Development in Catalysis
The development of new catalytic methods often relies on the use of benchmark substrates to evaluate the efficiency, selectivity, and scope of a new catalyst or reaction protocol. Ideal substrates are often simple, readily available, and possess functional groups that allow for clear and measurable transformations.
Despite having a reactive alkene that could, in principle, be a substrate for various catalytic reactions like hydrogenation, metathesis, or epoxidation, this compound has not emerged as a standard model substrate in the development of new catalytic methodologies. Studies focused on developing novel catalysts for such transformations typically employ other, more common or challenging olefin substrates to demonstrate broad applicability. As a result, its application in the specific context of methodological development in catalysis remains limited, with few, if any, studies featuring it as a key component for catalyst evaluation.
Scaffold for Novel Chemical Entities in Synthetic Medicinal Chemistry Research
In medicinal chemistry, a molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. Rigid scaffolds are often desired as they can reduce the entropic penalty of binding to a biological target and present functional groups in well-defined spatial orientations.
The bicyclo[3.2.0]heptane system, which can be synthesized from this compound, represents a rigid, three-dimensional scaffold researchgate.netresearchgate.netresearchgate.net. Such conformationally restricted structures are of interest in medicinal chemistry for their potential to serve as frameworks for the design of new therapeutic agents researchgate.net. For example, cyclic β-amino acids, which are important building blocks for peptidomimetics and other biologically active molecules, sometimes incorporate rigid carbocyclic frameworks to control their conformation researchgate.net.
While the direct use of this compound as a starting scaffold for a specific drug discovery program is not extensively documented, the synthetic accessibility of its bicyclic derivatives suggests its potential in this area. The functional handles provided by the ester groups on the bicyclic core allow for diverse modifications, making it a potentially useful, though currently underutilized, platform for generating novel chemical entities for medicinal chemistry research.
Future Research Directions and Emerging Paradigms for Dimethyl Cyclopentene 1,2 Dicarboxylate Chemistry
Development of Novel Catalytic Transformations
The reactivity of the cyclopentene (B43876) ring and its ester functionalities in dimethyl cyclopentene-1,2-dicarboxylate offers a canvas for a variety of catalytic transformations. While the core structure is known, the exploration of advanced catalytic systems promises to yield novel derivatives with tailored properties.
Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, represent a significant area for future development. nih.govcapes.gov.brrsc.org For instance, the palladium-catalyzed decarboxylative allylic alkylation of related enol carbonates has proven to be a powerful tool for creating stereogenic centers. nih.gov Investigating similar transformations on this compound could lead to the synthesis of highly functionalized cyclopentane (B165970) derivatives with precise stereochemical control. The development of new chiral ligands will be crucial for achieving high enantioselectivity in such reactions. nih.gov
Another promising avenue is the application of biocatalysis. Lipases, for example, have been successfully employed in the kinetic resolution of cyclic diols bearing diester moieties, demonstrating their potential for the enantioselective modification of cyclopentane systems. nih.gov The enzymatic hydrolysis or transesterification of this compound could provide access to chiral monoesters, which are valuable building blocks for asymmetric synthesis.
Exploration of Bio-inspired Synthetic Routes
Nature's synthetic machinery offers a wealth of inspiration for developing novel and sustainable routes to complex molecules. Bio-inspired approaches to the synthesis and modification of this compound are an emerging area with significant potential.
The use of enzymes, such as lipases and reductases, can offer highly selective and environmentally benign alternatives to traditional chemical methods. For example, the biocatalytic reduction of the double bond in this compound could yield chiral cyclopentane derivatives. nih.gov Research into identifying and engineering enzymes with specific activity towards this substrate will be a key driver of progress in this area. The dynamic kinetic resolution of related alcohols, combining enzymatic resolution with a racemizing metal catalyst, showcases a sophisticated strategy that could be adapted to the synthesis of enantiopure derivatives of this compound. mdpi.com
Furthermore, whole-cell biocatalysis presents an attractive option, leveraging the entire metabolic network of a microorganism to perform multi-step transformations. nih.gov The development of engineered microbial strains capable of producing or modifying this compound could pave the way for highly efficient and sustainable manufacturing processes.
Computational Design of Tailored Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. The application of computational methods to the study of this compound can provide deep insights into its reactivity and guide experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule and the transition states of various reactions. researchgate.netresearchgate.net Such studies can help in understanding the factors that govern stereoselectivity in reactions like epoxidation and cyclopropanation. nih.gov For instance, computational analysis of the diastereoselective decarboxylation of related cyclopentene dicarboxylic acid derivatives has provided valuable mechanistic insights. researchgate.net
Moreover, computational screening of potential catalysts and reaction conditions can accelerate the discovery of new transformations. By modeling the interaction of this compound with different catalytic species, researchers can identify promising candidates for experimental validation, thereby reducing the time and resources required for process optimization.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry and sustainable manufacturing are increasingly influencing the design of synthetic processes. The integration of flow chemistry and other sustainable methodologies in the synthesis and transformation of this compound is a critical area for future research.
Continuous flow processing offers several advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. cambrex.comallfordrugs.comyoutube.com The synthesis of complex molecules, such as dimethyl cubane (B1203433) dicarboxylate, has been successfully demonstrated using continuous-flow photochemistry, highlighting the potential of this technology for the production of cyclopentene derivatives. soton.ac.uk Developing a continuous flow synthesis of this compound could lead to a more efficient and sustainable manufacturing process.
Furthermore, the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions will be crucial in minimizing the environmental impact of synthetic processes involving this compound. Research into solvent-free reactions or the use of bio-based solvents like cyclopentyl methyl ether (CPME) could significantly improve the sustainability profile of its synthesis and derivatization. nih.gov
Investigation of Unexplored Stereochemical Outcomes
The stereochemistry of the cyclopentene ring in this compound presents a rich landscape for stereoselective synthesis. While some stereochemical aspects have been explored in related systems, many potential outcomes remain uncharted territory.
Future research should focus on the development of novel methods for the diastereoselective and enantioselective functionalization of the double bond. For example, directed cyclopropanation and epoxidation reactions, which have been shown to proceed with high diastereoselectivity in related alkenyl cyclopropyl (B3062369) carbinols, could be applied to this compound to generate complex, stereodefined structures. nih.gov The development of new chiral catalysts for these transformations will be of paramount importance.
Furthermore, the kinetic resolution of racemic mixtures of this compound and its derivatives represents another key area of investigation. The successful kinetic resolution of related methyl (±)-5-alkyl-cyclopentene-1-carboxylates through conjugate addition demonstrates the feasibility of such approaches. researchgate.net Exploring a wider range of chiral reagents and catalysts could lead to highly efficient methods for obtaining enantiopure forms of this versatile building block.
Q & A
Q. Table 1: Comparative Yields for Common Methods
| Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 80°C | 65–75 | |
| CH Alkylation | NaH (base) | 0–25°C | 50–60 |
Basic: How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy: The cyclopentene ring’s proton environments produce distinct splitting patterns. For example, vicinal coupling constants (J ~5–7 Hz) confirm cis/trans isomerism in the ring .
- X-ray Crystallography: Resolves absolute configuration, particularly for chiral derivatives (e.g., ketone or hydroxyl analogs) .
- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate geometry .
Advanced: How does the cyclopentene ring’s strain influence reactivity in nucleophilic additions or cycloadditions?
Methodological Answer:
The ring’s angle strain (deviation from ideal sp² hybridization) enhances reactivity in:
- Diels-Alder Reactions: The electron-deficient dicarboxylate groups act as dienophiles, with ring strain lowering activation energy .
- Nucleophilic Additions: Strain increases electrophilicity of the double bond, facilitating conjugate additions (e.g., with amines or Grignard reagents) .
Key Consideration: Steric hindrance from methyl ester groups may slow reactions at the β-position.
Advanced: What computational methods are suitable for predicting the regioselectivity of epoxidation in this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model transition states for epoxidation with peracids (e.g., mCPBA). The more substituted double bond (due to ester groups) typically shows higher reactivity .
- Frontier Molecular Orbital (FMO) Analysis: Identify electron-deficient regions of the cyclopentene ring to predict epoxide formation sites .
Q. Table 2: Epoxidation Outcomes Under Varying Conditions
| Oxidizing Agent | Solvent | Major Product (Regiochemistry) | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | Endo-epoxide | 85 |
| H₂O₂/NaHCO₃ | H₂O/THF | Exo-epoxide | 70 |
Advanced: How can contradictory data on hydrolysis rates of dimethyl vs. diethyl esters be resolved?
Methodological Answer:
Contradictions often arise from:
- Steric Effects: Bulkier ethyl groups slow hydrolysis compared to methyl esters.
- pH Dependence: Under acidic conditions, methyl esters hydrolyze faster due to lower steric hindrance .
Experimental Protocol:
Conduct parallel hydrolysis experiments (pH 1–14) with both esters.
Monitor progress via HPLC or titration.
Use Arrhenius plots to compare activation energies.
Advanced: What strategies mitigate side reactions during reduction of the ester groups to alcohols?
Methodological Answer:
- Selective Reducing Agents: Use LiAlH₄ for complete reduction to diols or DIBAL-H for partial reduction .
- Temperature Control: Low temperatures (−78°C) minimize over-reduction or ring-opening.
- Protecting Groups: Temporarily protect the cyclopentene double bond with OsO₄-mediated dihydroxylation before reduction .
Basic: What spectroscopic markers distinguish this compound from its saturated analogs?
Methodological Answer:
- IR Spectroscopy: C=O stretches at ~1720 cm⁻¹ (esters) and C=C stretches at ~1650 cm⁻¹ (cyclopentene) .
- ¹³C NMR: The sp² carbons in the cyclopentene ring resonate at 120–130 ppm, absent in saturated analogs .
Advanced: How does the compound’s electronic structure influence its utility in asymmetric catalysis?
Methodological Answer:
The electron-withdrawing ester groups stabilize transition metals (e.g., Pd or Rh) in catalytic cycles, enabling:
- Enantioselective Hydrogenation: Chiral ligands derived from the compound’s dicarboxylate framework enhance stereocontrol .
- Cross-Coupling Reactions: The rigid cyclopentene backbone minimizes ligand flexibility, improving selectivity .
Advanced: What bioactivity screening approaches are recommended for derivatives of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test derivatives against kinases or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify lead compounds .
Advanced: How can computational docking studies predict interactions between this compound derivatives and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-protein interactions using AutoDock Vina or Schrödinger Suite.
- Pharmacophore Mapping: Identify critical hydrogen-bonding sites (e.g., ester carbonyls) for target binding .
Q. Table 3: Docking Scores for Derivatives vs. COX-2 Enzyme
| Derivative | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Methyl ketone analog | −8.2 | H-bond with Arg120 |
| Hydroxyl derivative | −7.9 | Hydrophobic pocket |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
